

Spectroscopic Profile of 2-Bromo-5-(tert-butyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-5-(tert-butyl)phenol**

Cat. No.: **B1280054**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-(tert-butyl)phenol**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for **2-Bromo-5-(tert-butyl)phenol** is summarized below. The ^1H NMR data is experimentally derived, while the ^{13}C NMR, IR, and MS data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Data for **2-Bromo-5-(tert-butyl)phenol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.35	d	8.5	1H	Ar-H
7.06	d	2.3	1H	Ar-H
6.83	dd	8.5, 2.3	1H	Ar-H
5.40 (approx.)	s (broad)	-	1H	-OH
1.31	s	-	9H	$-\text{C}(\text{CH}_3)_3$

Solvent: CDCl_3 , Spectrometer Frequency: 400 MHz

Table 2: Predicted ^{13}C NMR Data for **2-Bromo-5-(tert-butyl)phenol**

Chemical Shift (δ) ppm	Assignment
152.5	C-OH
149.0	$\text{C-C}(\text{CH}_3)_3$
130.0	Ar-CH
120.5	Ar-CH
117.0	Ar-CH
110.0	C-Br
34.5	$-\text{C}(\text{CH}_3)_3$
31.5	$-\text{C}(\text{CH}_3)_3$

Note: Predicted values can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **2-Bromo-5-(tert-butyl)phenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550-3200	Strong, Broad	O-H stretch
3100-3000	Medium	Aromatic C-H stretch
2960-2870	Strong	Aliphatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C stretch
~1230	Strong	C-O stretch
~650	Medium-Strong	C-Br stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for **2-Bromo-5-(tert-butyl)phenol**

m/z	Relative Intensity (%)	Assignment
228/230	High	[M] ⁺ / [M+2] ⁺ (Molecular ion peak with bromine isotopes)
213/215	High	[M-CH ₃] ⁺
149	Medium	[M-Br] ⁺
57	Very High	[C(CH ₃) ₃] ⁺ (tert-butyl cation, often the base peak)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

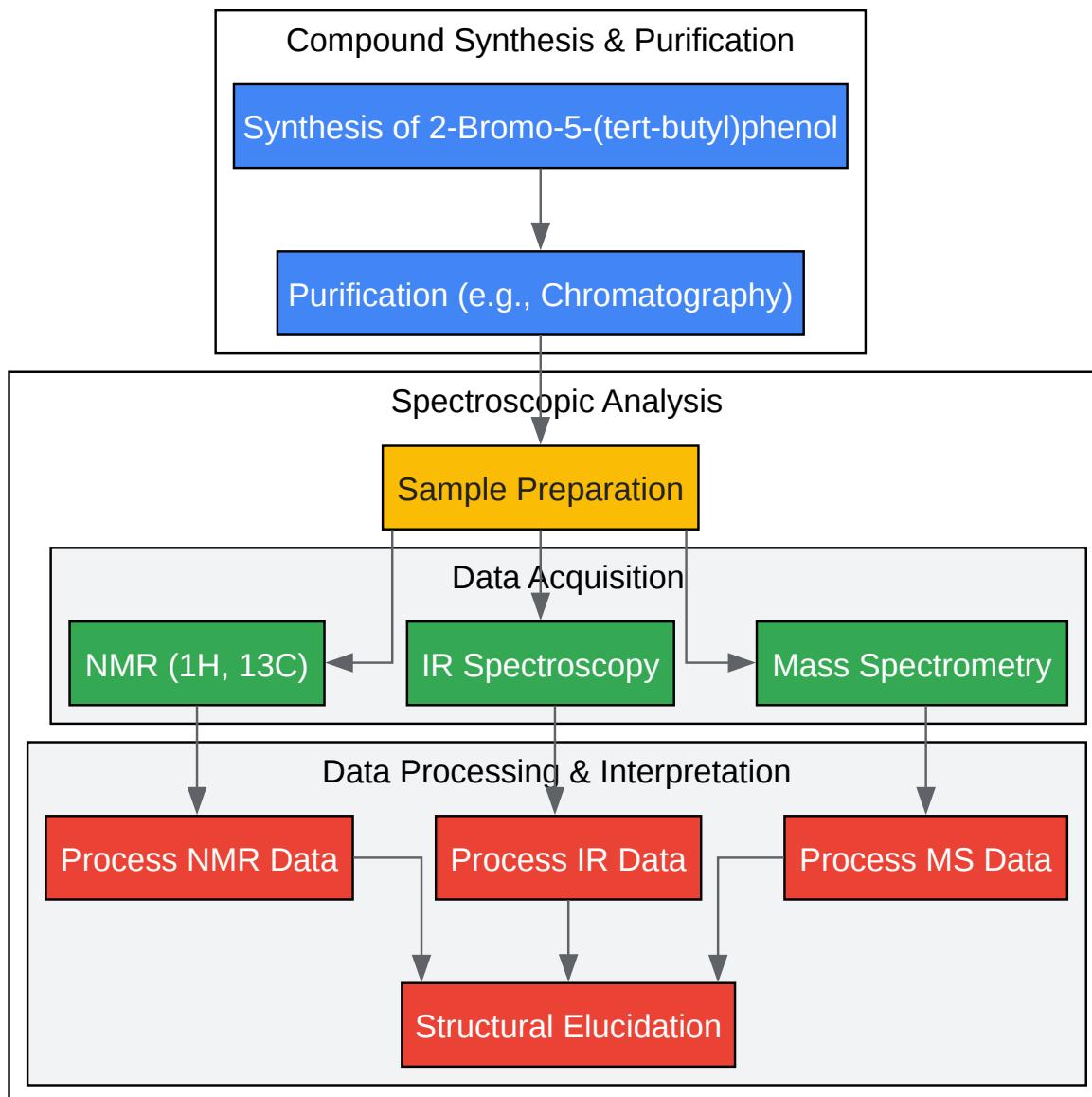
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-5-(tert-butyl)phenol** in about 0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans will be necessary compared to ^1H NMR to obtain a good spectrum due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS. Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (if applicable) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Thin Film Method: If the sample is an oil, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
 - Solution Method: Dissolve the sample in a suitable solvent (e.g., CCl_4 or CS_2) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.


- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method produces a molecular ion and a characteristic fragmentation pattern.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will result in M and $M+2$ peaks of nearly equal intensity.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Bromo-5-(tert-butyl)phenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-Bromo-5-(tert-butyl)phenol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-(tert-butyl)phenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280054#spectroscopic-data-for-2-bromo-5-tert-butyl-phenol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com